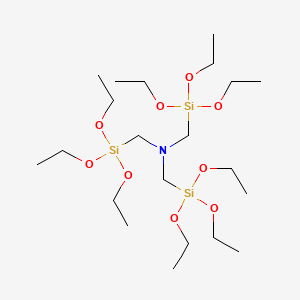
Tco-peg2-tco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tco-peg2-tco: is a bifunctional reagent containing trans-cyclooctene (TCO) moieties at both ends of the molecule. The compound is known for its high reactivity with tetrazine, making it a valuable tool in bioorthogonal chemistry. The polyethylene glycol (PEG) linker between the TCO groups enhances the solubility of the compound in aqueous media, making it suitable for various biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tco-peg2-tco typically involves the conjugation of TCO groups to a PEG linker. The process begins with the activation of the PEG chain, followed by the attachment of TCO groups through a series of chemical reactions. Common reagents used in this synthesis include DMSO, DCM, and DMF .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Tco-peg2-tco primarily undergoes inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine-containing compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions: The IEDDA reaction between this compound and tetrazine is typically carried out in aqueous media, often using solvents like DMSO or DMF. The reaction conditions are mild, usually performed at room temperature, and do not require any catalysts .
Major Products: The major product of the IEDDA reaction between this compound and tetrazine is a stable covalent adduct, which can be used for various bioconjugation applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Tco-peg2-tco is used as a linker for the synthesis of complex molecules. Its high reactivity with tetrazine allows for efficient and selective conjugation reactions .
Biology: In biological research, this compound is employed for labeling and imaging applications. It enables the specific and rapid labeling of biomolecules in live cells, facilitating studies on cellular processes and interactions .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. The compound’s ability to form stable covalent bonds with tetrazine-modified drugs allows for precise targeting and release of therapeutic agents .
Industry: In industrial applications, this compound is utilized in the development of advanced materials, such as bioorthogonal sensors and nanomaterials. Its high reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of Tco-peg2-tco involves its high reactivity with tetrazine through the IEDDA reaction. This reaction forms a stable covalent bond between the TCO and tetrazine groups, enabling the specific labeling and conjugation of biomolecules. The PEG linker enhances the solubility and biocompatibility of the compound, facilitating its use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Tco-peg2-dibenzocyclooctyne (DBCO): This compound features a TCO group and a DBCO group, allowing for dual reactivity with tetrazine and azide groups.
Tco-peg8-amine: This compound contains a TCO group and an amine group, providing versatility in bioconjugation reactions.
Uniqueness: Tco-peg2-tco is unique due to its bifunctional nature, with TCO groups at both ends of the PEG linker. This design allows for efficient and specific bioconjugation reactions, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C24H40N2O6 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H40N2O6/c27-23(31-21-11-7-3-1-4-8-12-21)25-15-17-29-19-20-30-18-16-26-24(28)32-22-13-9-5-2-6-10-14-22/h1-3,5,21-22H,4,6-20H2,(H,25,27)(H,26,28)/b3-1-,5-2- |
InChI-Schlüssel |
WJRFZRHXAAWFKP-LEWNYYKSSA-N |
Isomerische SMILES |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)

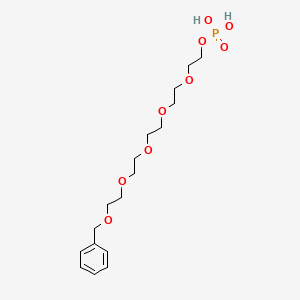
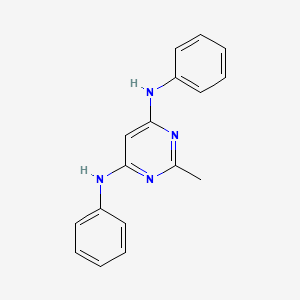
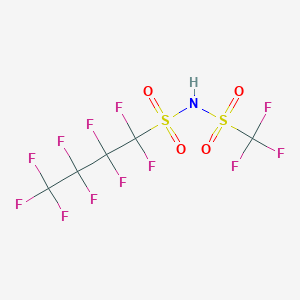
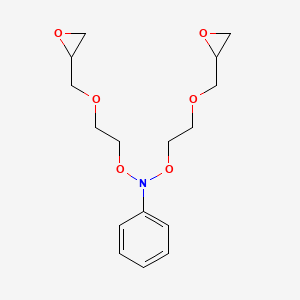
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)


